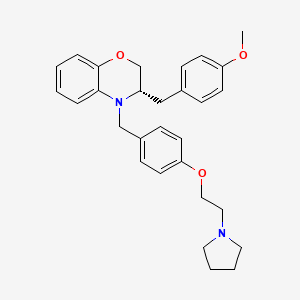
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with difluoromethyl and fluorine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the borylation of halogenated pyridine derivatives using boron reagents under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during Suzuki-Miyaura coupling . This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The difluoromethyl and fluorine substituents can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
(6-(Trifluoromethyl)-5-fluoropyridin-2-yl)boronic acid: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
(6-(Difluoromethyl)-4-fluoropyridin-2-yl)boronic acid: Similar structure but with the fluorine substituent at a different position.
Uniqueness
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring, which can significantly influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Fórmula molecular |
C6H5BF3NO2 |
|---|---|
Peso molecular |
190.92 g/mol |
Nombre IUPAC |
[6-(difluoromethyl)-5-fluoropyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO2/c8-3-1-2-4(7(12)13)11-5(3)6(9)10/h1-2,6,12-13H |
Clave InChI |
BGDTXPOECWQHRM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC(=C(C=C1)F)C(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)








![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)


